5-Bromobenzo[b]thiophene-2-carbaldehyde
Overview
Description
5-Bromobenzo[b]thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 7312-18-7 . It has a molecular weight of 241.11 .
Molecular Structure Analysis
The molecular structure of 5-Bromobenzo[b]thiophene-2-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom .Physical And Chemical Properties Analysis
5-Bromobenzo[b]thiophene-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 241.11 .Scientific Research Applications
Luminescence Properties and Chemosensors
5-Bromobenzo[b]thiophene-2-carbaldehyde and its derivatives have been studied for their spectral luminescence properties, which are significant in the development of chemosensor systems. These systems can detect changes in cation content and demonstrate notable shifts in absorption and fluorescence spectra, indicating potential applications in chemical sensing and molecular recognition (Dubonosov et al., 2009).
Antiproliferative Properties
Certain derivatives of 5-Bromobenzo[b]thiophene-2-carbaldehyde have shown promising antiproliferative properties. For instance, a library of functionalized 3-(α-styryl)benzo[b]thiophenes demonstrated cytotoxic activity against specific cancer cell lines, suggesting their potential in cancer therapy research (Tréguier et al., 2014).
Antimicrobial Activity
Diarylamines in the benzo[b]thiophene series, prepared through palladium-catalyzed amination of 5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives, have been studied for their antimicrobial activity. These compounds could contribute to the development of new antimicrobial agents (Queiroz et al., 2004).
Fluorescent Sensor Development
5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives have been explored for creating fluorescent sensors. For example, a specific derivative showed significant fluorescence quenching in the presence of Fe3+ ions, indicating its potential use in detecting and measuring iron levels (Zhang et al., 2016).
Material Chemistry
In material chemistry, thiophene-substituted bis(5,4-d)thiazoles, which can be derived from substituted thiophene-2-carbaldehydes like 5-Bromobenzo[b]thiophene-2-carbaldehyde, have been synthesized and studied for their physicochemical properties. These studies contribute to the understanding of structure-physicochemical property relationships, relevant in the field of material science (Tokárová & Biathová, 2018).
Corrosion Inhibition
5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives have also been investigated as corrosion inhibitors. For instance, certain thiophene derivatives demonstrated inhibitory properties for aluminum alloys in acidic environments, highlighting their potential in corrosion protection applications (Arrousse et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWGQAINAKCVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347116 | |
Record name | 5-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[b]thiophene-2-carbaldehyde | |
CAS RN |
7312-18-7 | |
Record name | 5-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[b]thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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